2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 33575-83-6
VCID: VC2131923
InChI: InChI=1S/C9H7ClN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2
SMILES: C1=CC=C(C=C1)C2=NN=C(O2)CCl
Molecular Formula: C9H7ClN2O
Molecular Weight: 194.62 g/mol

2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole

CAS No.: 33575-83-6

Cat. No.: VC2131923

Molecular Formula: C9H7ClN2O

Molecular Weight: 194.62 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole - 33575-83-6

Specification

CAS No. 33575-83-6
Molecular Formula C9H7ClN2O
Molecular Weight 194.62 g/mol
IUPAC Name 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole
Standard InChI InChI=1S/C9H7ClN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2
Standard InChI Key AGLNTFQAHIRTFA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C(O2)CCl
Canonical SMILES C1=CC=C(C=C1)C2=NN=C(O2)CCl

Introduction

Structural Characteristics and Chemical Properties

Molecular Identity and Structure

2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole consists of a five-membered oxadiazole ring containing two nitrogen atoms and one oxygen atom, with a phenyl group and a chloromethyl substituent. Its molecular formula is C9H7ClN2O, corresponding to a molecular weight of 194.62 g/mol . The compound is registered with CAS number 33575-83-6 .

The structural representation can be expressed through various chemical notations:

Notation TypeValue
SMILESC1=CC=C(C=C1)C2=NN=C(O2)CCl
InChIInChI=1S/C9H7ClN2O/c10-6-8-11-12-9(13-8)7-4-2-1-3-5-7/h1-5H,6H2
InChIKeyAGLNTFQAHIRTFA-UHFFFAOYSA-N

Physical and Chemical Properties

2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole appears as a light yellow to off-white solid with the following physical properties:

PropertyValueSource
Physical StateSolid
Melting Point (Experimental)108-110°C
Melting Point (Literature)118°C
Boiling Point (Predicted)316.9±44.0°C at 760 Torr
Density (Predicted)1.283±0.06 g/cm³
Refractive Index1.56

The compound's chemical reactivity is primarily influenced by the chloromethyl group, which serves as an electrophilic site suitable for nucleophilic substitution reactions.

Spectroscopic and Analytical Characteristics

Nuclear Magnetic Resonance Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical structural confirmation for 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole:

¹H NMR (CDCl₃, 400 MHz): δ = 8.04 (d, J = 6.8 Hz, 2H), 7.45-7.55 (m, 3H), 4.77 (s, 2H)

The spectrum clearly shows the aromatic protons of the phenyl group (δ 8.04 and 7.45-7.55) and the methylene protons of the chloromethyl group (δ 4.77).

Mass Spectrometry and Collision Cross Section Data

Mass spectrometry provides additional structural confirmation through characteristic fragmentation patterns. Predicted collision cross section data for various adducts of the compound are valuable for analytical identification:

Adductm/zPredicted CCS (Ų)
[M+H]⁺195.03197137.1
[M+Na]⁺217.01391152.7
[M+NH₄]⁺212.05851146.2
[M+K]⁺232.98785147.1
[M-H]⁻193.01741141.5
[M+Na-2H]⁻214.99936146.2
[M]⁺194.02414141.0
[M]⁻194.02524141.0

Synthesis Methods and Procedures

General Synthetic Approach

The synthesis of 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole typically involves the formation of the oxadiazole ring with appropriate substituents. Several synthetic routes have been documented, with variations in starting materials and reaction conditions.

Detailed Synthesis Protocol

One efficient synthetic route involves the following procedure:

  • In a reaction vessel, combine appropriate precursors with triphenylphosphine (1.57 equiv/15.7 mmol), carbon tetrachloride (5 equiv/50 mmol), and triethylamine (1.57 equiv/15.7 mmol).

  • Heat the mixture to reflux for 12 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water (15 mL) and extract with dichloromethane (3 × 15 mL).

  • Dry the combined organic layers over magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue on a silica flash column using hexane/ethyl acetate (90:10) as the eluent .

This method produces 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole with a yield of approximately 86% .

Alternative Synthetic Methods

Alternative synthetic approaches include:

  • The reaction of phenylhydrazide derivatives with chloroacetic acid derivatives under cyclization conditions.

  • The modification of pre-formed oxadiazole structures through selective functionalization reactions.

  • Cyclization of appropriately substituted acylhydrazines under dehydrative conditions .

Biological Activities and Applications

Antimicrobial Properties

Research suggests that oxadiazole derivatives, including structures similar to 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole, exhibit significant antimicrobial activity. The 1,3,4-oxadiazole scaffold has been identified as a pharmacophore in numerous antimicrobial agents due to its ability to interact with various biological targets .

Research Applications

In chemical research, 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole serves as:

  • A model compound for studying heterocyclic chemistry

  • A precursor in the synthesis of more complex heterocyclic systems

  • A standard for analytical method development

  • A structural scaffold for medicinal chemistry explorations

Storage ParameterRecommendation
Temperature2-8°C (refrigerated)
ContainerAirtight, amber glass
AtmosphereInert, dry
Light ExposureMinimal

Proper storage is essential to prevent degradation through hydrolysis of the chloromethyl group or oxidation of the heterocyclic ring .

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